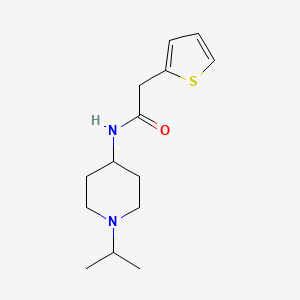![molecular formula C17H22N2O2 B4982993 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXE belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.
作用机制
The mechanism of action of CXE involves the inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in a range of physiological processes. The increased endocannabinoid levels resulting from CXE inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CXE has been shown to have a range of biochemical and physiological effects. In animal studies, CXE has been shown to have analgesic effects in a range of pain models, including inflammatory and neuropathic pain. CXE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, CXE has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of CXE is that it is a highly selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor, which means that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibition on endocannabinoid signaling. However, one limitation of CXE is that it has poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for research on CXE. One area of research is the development of more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of CXE in human clinical trials. Additionally, research is needed to better understand the long-term effects of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibition on endocannabinoid signaling and the potential side effects of CXE.
合成方法
The synthesis of CXE involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of CXE are cyclohexene and 2-methylphenylamine. The two compounds are reacted with ethylene diamine in the presence of a catalyst to form the final product, CXE. The synthesis process of CXE has been optimized to achieve high yields and purity.
科学研究应用
CXE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, mood, and appetite. Inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBVXVIGODOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)
![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
